molecular formula C14H22O3 B14590276 5-(3-Hydroxy-1-methyl-2-oxocyclopentyl)-2,5-dimethylcyclohexan-1-one CAS No. 61236-49-5

5-(3-Hydroxy-1-methyl-2-oxocyclopentyl)-2,5-dimethylcyclohexan-1-one

Cat. No.: B14590276
CAS No.: 61236-49-5
M. Wt: 238.32 g/mol
InChI Key: PQBRHYCUZSNZOK-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-1-methyl-2-oxocyclopentyl)-2,5-dimethylcyclohexan-1-one is a complex organic compound with a unique structure that includes both cyclopentyl and cyclohexanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-1-methyl-2-oxocyclopentyl)-2,5-dimethylcyclohexan-1-one typically involves multi-step organic reactions. One common approach is the condensation of a cyclopentanone derivative with a cyclohexanone derivative under controlled conditions. The reaction may involve the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-1-methyl-2-oxocyclopentyl)-2,5-dimethylcyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-(3-Hydroxy-1-methyl-2-oxocyclopentyl)-2,5-dimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and use in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-1-methyl-2-oxocyclopentyl)-2,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone derivatives: Compounds with similar cyclopentyl structures.

    Cyclohexanone derivatives: Compounds with similar cyclohexanone structures.

Uniqueness

5-(3-Hydroxy-1-methyl-2-oxocyclopentyl)-2,5-dimethylcyclohexan-1-one is unique due to its combination of cyclopentyl and cyclohexanone moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61236-49-5

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

5-(3-hydroxy-1-methyl-2-oxocyclopentyl)-2,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C14H22O3/c1-9-4-6-13(2,8-11(9)16)14(3)7-5-10(15)12(14)17/h9-10,15H,4-8H2,1-3H3

InChI Key

PQBRHYCUZSNZOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1=O)(C)C2(CCC(C2=O)O)C

Origin of Product

United States

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